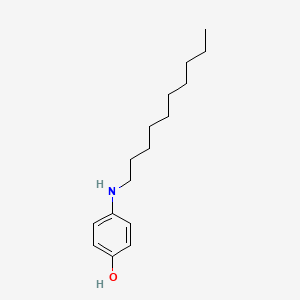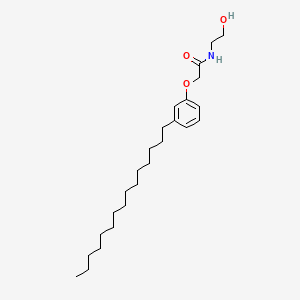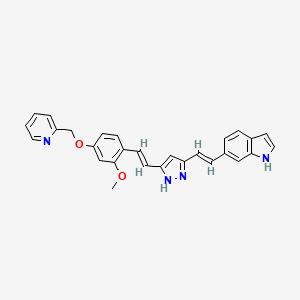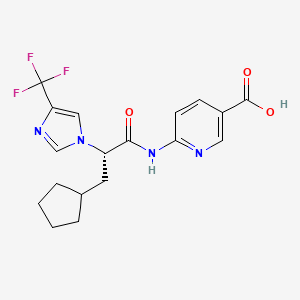
PF-04991532
Descripción general
Descripción
PF-04991532: es un compuesto potente que activa selectivamente la glucoquinasa, una enzima que se encuentra principalmente en el hígado. La glucoquinasa desempeña un papel crucial en la homeostasis de la glucosa al regular la absorción y el metabolismo de la glucosa. A diferencia de otros tejidos, el hígado expresa altos niveles de glucoquinasa, lo que lo convierte en un objetivo atractivo para las terapias contra la diabetes y los trastornos metabólicos .
Aplicaciones Científicas De Investigación
PF-04991532 tiene aplicaciones prometedoras en diversos campos:
Investigación de la diabetes: Como activador de la glucoquinasa, mejora la utilización de la glucosa en el hígado, lo que puede mejorar el control glucémico.
Trastornos metabólicos: Los investigadores exploran sus efectos sobre el metabolismo lipídico y la sensibilidad a la insulina.
Desarrollo de fármacos: this compound es un candidato clínico en fase 2, lo que indica su posible valor terapéutico.
Mecanismo De Acción
El mecanismo de PF-04991532 implica:
Activación de la glucoquinasa: Aumenta la actividad de la glucoquinasa, lo que promueve la fosforilación de la glucosa.
Efectos específicos del hígado: La acción selectiva en el hígado minimiza el riesgo de hipoglucemia.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
PF-04991532 plays a significant role in biochemical reactions, particularly in glucose metabolism. It activates glucokinase, an enzyme that catalyzes the conversion of glucose to glucose-6-phosphate . This is the first step in the glycolysis pathway, thus this compound indirectly influences the rate of this crucial metabolic pathway .
Cellular Effects
This compound has been shown to reduce plasma glucose concentrations in a dose-dependent manner, both acutely and after 28 days of sub-chronic treatment . This effect is independent of changes in insulin concentrations . It has also been found to decrease intracellular AMP concentrations and increase hepatic futile cycling .
Molecular Mechanism
The molecular mechanism of action of this compound involves the activation of glucokinase, which is a key regulatory enzyme in the liver . By activating glucokinase, this compound increases the conversion of glucose to glucose-6-phosphate, thereby promoting glycolysis and reducing blood glucose levels .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to reduce plasma glucose concentrations over time . This effect was observed both acutely and after 28 days of sub-chronic treatment . Despite inducing dose-dependent increases in plasma triglyceride concentrations, it had no effect on hepatic triglyceride concentrations .
Dosage Effects in Animal Models
In animal models, specifically Goto-Kakizaki rats, this compound reduced plasma glucose concentrations in a dose-dependent manner . During a hyperglycemic clamp in these rats, the glucose infusion rate was increased approximately 5-fold with this compound .
Metabolic Pathways
This compound is involved in the glycolysis pathway by activating glucokinase, which converts glucose to glucose-6-phosphate . This is the first step in the glycolysis pathway, thus this compound indirectly influences the rate of this crucial metabolic pathway .
Transport and Distribution
This compound has low passive permeability, minimizing distribution into extrahepatic tissues . It is a substrate for human OATP1B1, OATP1B3, and rodent Oatp1a1 and Oatp1b2 liver transporters, leading to enhanced hepatic liver drug concentrations .
Subcellular Localization
The subcellular localization of this compound is primarily in the liver due to its hepatoselective nature . Its distribution is enhanced in the liver due to its interaction with liver-specific organic anion transporting polypeptide (OATP) isoforms .
Métodos De Preparación
Rutas sintéticas:: La ruta sintética para PF-04991532 implica varios pasos, comenzando con precursores fácilmente disponibles. Si bien no tengo acceso a información patentada, la síntesis química probablemente incluye transformaciones clave como la ciclación, las modificaciones de grupos funcionales y los pasos de purificación.
Condiciones de reacción:: Las condiciones de reacción específicas (temperatura, solventes, catalizadores) utilizadas durante la síntesis son patentadas. Los químicos medicinales optimizan estos parámetros para lograr altos rendimientos y pureza.
Producción industrial:: Los métodos de producción a escala industrial para this compound no se divulgan públicamente. Por lo general, las empresas farmacéuticas optimizan los procesos para la escalabilidad, la rentabilidad y la seguridad.
Análisis De Reacciones Químicas
Tipos de reacciones:: Es probable que PF-04991532 se someta a diversas reacciones, incluidas:
Oxidación: Transformaciones oxidativas para modificar grupos funcionales.
Reducción: Reducción de grupos carbonilo u otras funcionalidades.
Sustitución: Reacciones de sustitución para introducir o modificar sustituyentes.
Reactivos y condiciones comunes:: Los reactivos comunes pueden incluir oxidantes (p. ej., peróxidos), agentes reductores (p. ej., hidruros) y nucleófilos (p. ej., aminas). Las condiciones de reacción dependen del paso específico de la síntesis.
Productos principales:: Los productos principales formados durante la síntesis de this compound son los intermediarios y el compuesto final en sí. Estos se caracterizan cuidadosamente utilizando técnicas espectroscópicas (RMN, MS, IR) y métodos analíticos.
Comparación Con Compuestos Similares
Si bien no tengo una lista exhaustiva de compuestos similares, la singularidad de PF-04991532 radica en su hepatoselectividad y especificidad de la glucoquinasa.
Propiedades
IUPAC Name |
6-[[(2S)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c19-18(20,21)14-9-25(10-23-14)13(7-11-3-1-2-4-11)16(26)24-15-6-5-12(8-22-15)17(27)28/h5-6,8-11,13H,1-4,7H2,(H,27,28)(H,22,24,26)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMLFBRLRVQVJO-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C[C@@H](C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215197-37-7 | |
| Record name | PF-04991532 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215197377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04991532 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11765 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-04991532 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ212MS2O2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B609867.png)


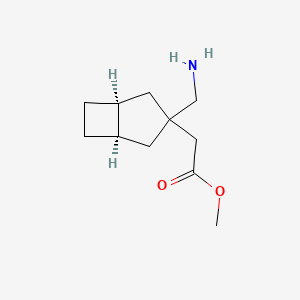
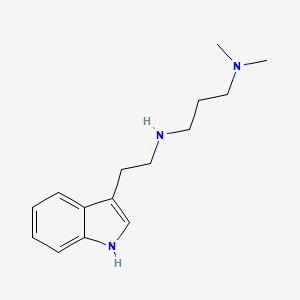
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide](/img/structure/B609876.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609877.png)
![1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609878.png)
